22-Hydroxydocos-11-enoic acid
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Overview
Description
22-Hydroxydocos-11-enoic acid is a long-chain fatty acid with a hydroxyl group at the 22nd carbon and a double bond at the 11th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 22-Hydroxydocos-11-enoic acid typically involves the hydroxylation of docosenoic acid derivatives. One common method is the use of catalytic hydrogenation followed by selective hydroxylation. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and reagents like hydrogen peroxide (H₂O₂) for the hydroxylation step .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound from renewable resources. This method is advantageous due to its sustainability and potential for high yield .
Chemical Reactions Analysis
Types of Reactions
22-Hydroxydocos-11-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated fatty acid.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for halogenation.
Major Products Formed
Oxidation: Formation of 22-ketodocos-11-enoic acid or 22-carboxydocos-11-enoic acid.
Reduction: Formation of 22-hydroxydocosanoic acid.
Substitution: Formation of 22-halodocos-11-enoic acid or 22-aminodocos-11-enoic acid.
Scientific Research Applications
22-Hydroxydocos-11-enoic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex molecules and polymers.
Biology: Studied for its role in cellular processes and as a component of biological membranes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of lubricants, surfactants, and biodegradable plastics.
Mechanism of Action
The mechanism of action of 22-Hydroxydocos-11-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bond allow it to participate in various biochemical reactions, influencing cellular signaling and metabolic pathways. It may act on enzymes involved in fatty acid metabolism, modulating their activity and affecting lipid homeostasis .
Comparison with Similar Compounds
Similar Compounds
22-Hydroxydocosanoic acid: Lacks the double bond at the 11th position.
11-Hydroxydocos-22-enoic acid: Hydroxyl group at the 11th position instead of the 22nd.
Docos-11-enoic acid: Lacks the hydroxyl group at the 22nd position.
Uniqueness
22-Hydroxydocos-11-enoic acid is unique due to the combination of a hydroxyl group at the 22nd carbon and a double bond at the 11th position. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
CAS No. |
194875-93-9 |
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Molecular Formula |
C22H42O3 |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
22-hydroxydocos-11-enoic acid |
InChI |
InChI=1S/C22H42O3/c23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22(24)25/h1-2,23H,3-21H2,(H,24,25) |
InChI Key |
ZSQPGNQKBHDCPO-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCO)CCCCC=CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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